3-(Aminomethyl)-5-methoxybenzonitrile
Description
3-(Aminomethyl)-5-methoxybenzonitrile is a benzonitrile derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a methoxy (-OCH3) group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5,10H2,1H3 |
InChI Key |
NTBYDEGHVLSITM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methoxybenzonitrile typically involves the following steps:
Nitration: The starting material, 3-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is protected by formylation to prevent unwanted side reactions.
Aminomethylation: The protected amino group is then subjected to aminomethylation using formaldehyde and a secondary amine.
Deprotection: Finally, the formyl group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and aminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-5-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methoxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares 3-(Aminomethyl)-5-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position: The placement of functional groups significantly influences reactivity. For example, 3-(Aminomethyl)benzonitrile lacks the methoxy group, reducing polarity compared to the target compound.
- Halogen Effects: Chloro and bromo substituents in analogs (e.g., [1824059-40-6], [176718-54-0]) increase molar mass and may enhance biological activity or photostability .
Physicochemical and Commercial Properties
Purity and Availability (Based on ):
| Compound Name | Purity | Price (JPY) |
|---|---|---|
| 3-(Aminomethyl)benzonitrile | >97.0% GC | 36,000/5g |
| 4-Amino-3-methylbenzonitrile | >97.0% HLC | 10,000/5g |
Higher purity grades (e.g., GC vs. HLC) correlate with specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
